N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the pyridine and pyrrole groups: These groups can be introduced through nucleophilic substitution or coupling reactions.
Attachment of the sulfanyl group: This step might involve the reaction of a thiol with an appropriate electrophile.
Final acetamide formation: The acetamide moiety can be introduced through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the triazole ring or the pyridine group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydro derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyridine and pyrrole groups might enhance binding affinity to specific molecular targets, such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal activity.
Itraconazole: A triazole compound used as an antifungal agent.
Voriconazole: A triazole antifungal medication.
Uniqueness
N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C19H14Cl2N6OS |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H14Cl2N6OS/c20-14-3-4-15(21)16(11-14)23-17(28)12-29-19-25-24-18(13-5-7-22-8-6-13)27(19)26-9-1-2-10-26/h1-11H,12H2,(H,23,28) |
InChI Key |
VHCQRJJYEOAFPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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